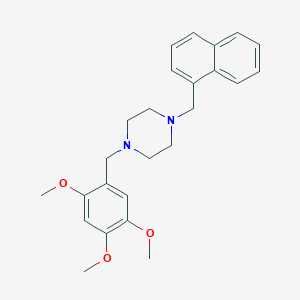

1-(1-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Description

This compound features a piperazine core substituted with a 1-naphthylmethyl group at position 1 and a 2,4,5-trimethoxybenzyl group at position 2.

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O3/c1-28-23-16-25(30-3)24(29-2)15-21(23)18-27-13-11-26(12-14-27)17-20-9-6-8-19-7-4-5-10-22(19)20/h4-10,15-16H,11-14,17-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVKFIMIEUIRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the reaction of 1-(1-naphthylmethyl)piperazine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts alkylation using aluminum chloride.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Neuropharmacology

This compound has been studied for its potential neuropharmacological effects. Research indicates that derivatives of piperazine can exhibit activity at various neurotransmitter receptors, including serotonin and dopamine receptors. Such interactions suggest that 1-(1-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine may have implications in treating psychiatric disorders or conditions such as depression and anxiety.

Antidepressant Activity

Studies have shown that piperazine derivatives can possess antidepressant-like effects. For instance, compounds with similar structures have been evaluated for their ability to modulate serotonin levels in the brain, which is a common target for antidepressant therapies. The specific compound may also demonstrate similar properties, warranting further investigation through clinical trials.

Anticancer Research

Recent studies have indicated that piperazine-based compounds may exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of methoxy groups in the structure could enhance the compound's ability to interact with cellular targets involved in cancer progression. Preliminary data suggest that this compound could be a candidate for further studies in oncology.

Case Study 2: Anticancer Activity

Research conducted at a leading pharmaceutical institute explored the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The study found that certain modifications to the piperazine ring enhanced anticancer activity significantly. While specific data on this compound are not yet published, it aligns with trends observed in related compounds.

Summary of Research Findings

Mechanism of Action

The mechanism of action for 1-(1-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of neurotransmitter systems, leading to its pharmacological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Structural Features and Modifications

The biological activity of arylpiperazine derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:

*Estimated based on molecular formula.

TMBz = trimethoxybenzyl

Key Observations:

- Naphthyl vs. Benzyl Groups : The 1-naphthylmethyl group in the target compound and NMP may enhance hydrophobic interactions with efflux pumps compared to simpler benzyl groups (e.g., 3-bromobenzyl in ). However, NMP’s lack of the 2,4,5-TMBz group limits its specificity .

- Trimethoxybenzyl Position : The 2,4,5-TMBz substituent differentiates the target compound from analogs like NP078585 (3,4,5-TMBz), which targets calcium channels, suggesting methoxy positioning critically influences target selectivity .

Efflux Pump Inhibition (EPI)

- NMP: Reduces multidrug resistance (MDR) in P. aeruginosa and E. coli by inhibiting RND pumps (e.g., MexAB-OprM). However, its EPI efficacy is lower than PAβN, and it exhibits serotonin reuptake inhibition, raising toxicity concerns .

- Target Compound : The addition of 2,4,5-TMBz may improve binding to efflux pump components compared to NMP, though this remains speculative without direct data.

Calcium Channel Modulation

- NP078585: A mixed N-/T-type calcium channel blocker, attenuates ethanol intoxication and reward behaviors . The 3,4,5-TMBz group in NP078585 contrasts with the 2,4,5-TMBz in the target compound, highlighting the importance of methoxy positioning for channel interaction.

Platelet-Activating Factor (PAF) Antagonism

- 1-(6-Methoxy-3,4-dihydro-2-naphthoyl)-4-(3,4,5-TMBz)Piperazine : Demonstrates in vitro and in vivo PAF-antagonistic activity, suggesting arylpiperazines with bulky aromatic groups can target inflammatory pathways .

Toxicity and Limitations

- NMP: Potential neurotoxicity due to serotonin reuptake inhibition .

- Trimethoxybenzyl Derivatives : Generally well-tolerated in cardiovascular applications (e.g., trimetazidine derivatives in ), but trimethoxy positioning may influence off-target effects.

Biological Activity

1-(1-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic compound belonging to the piperazine class. This compound is notable for its potential biological activities, particularly in the context of antimicrobial resistance and cellular signaling pathways. The unique structure of this piperazine derivative, characterized by the presence of a naphthylmethyl group and a trimethoxybenzyl moiety, suggests a range of possible pharmacological effects.

Antimicrobial Properties

Recent studies have highlighted the compound's ability to act as an efflux pump inhibitor (EPI), particularly in Escherichia coli. Efflux pumps are significant contributors to multidrug resistance (MDR) in bacteria, and compounds that can inhibit these pumps are crucial in restoring the efficacy of existing antibiotics.

Case Study: Efficacy Against Multidrug-Resistant E. coli

A study conducted on 60 clinical isolates of E. coli demonstrated that 1-(1-naphthylmethyl)-piperazine (NMP) could reverse MDR by enhancing the susceptibility of bacterial strains to various antibiotics. The key findings included:

- Reduction in Minimum Inhibitory Concentration (MIC) : NMP led to a significant reduction (4-fold or greater) in MIC for levofloxacin and linezolid in over 50% of tested isolates at a concentration of 100 mg/L.

- Mechanism of Action : The increase in intracellular accumulation of ethidium bromide confirmed that NMP functions primarily through the inhibition of efflux pumps, thereby preventing the expulsion of antibiotics from bacterial cells .

Cellular Effects

The compound has been shown to influence various cellular processes:

- Gene Expression Modulation : It affects genes involved in energy metabolism and stress responses, potentially altering cellular metabolism and function.

- Impact on Enzymatic Activity : Interaction with key enzymes involved in metabolic pathways suggests that this compound could modulate biochemical reactions critical for cellular health.

Molecular Mechanism

The molecular interactions of this compound involve binding to specific proteins and enzymes. The inhibition or activation of these biomolecules can lead to significant changes in metabolic pathways:

- Binding Affinity : The compound's structure allows it to bind effectively to target sites on enzymes, which can either inhibit their activity or enhance their function based on the context of its application .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 1-(1-naphthylmethyl)-piperazine | Structure | EPI for MDR | Effective against E. coli |

| 1-(3,4,5-trimethoxybenzyl)piperazine | Structure | Anti-ischemic | Used for angina pectoris |

| 1-(2-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine | Structure | Potential EPI | Similar structural properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.